- Preparation of peptides for treating tumors, United States, , ,
Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
كاس عدد:95092-10-7
وسط:C10H13NO2
ميغاواط:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25
N-Methoxy-N-methyl-2-phenylacetamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzeneacetamide, N-methoxy-N-methyl-
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methylBenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- DFLGWAFOSVGKKK-UHFFFAOYSA-N
- N-methoxy-N-methyl-benzeneacetamide
- N-methyl-N-methoxy-2-phenylacetamide
- SY201708
- AK402577
- N-Methoxy-N-methylbenzeneacetamide (ACI)
- CS-0061703
- MFCD14707542
- F19927
- AKOS008953172
- XH0803
- F1903-0165
- EN300-213178
- VDA09210
- 95092-10-7
- SCHEMBL361027
- DA-40182
- DTXSID40439552
- N-Methoxy-N-methyl-2-phenylacetamide
-
- MDL: MFCD14707542
- نواة داخلي: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- مفتاح Inchi: DFLGWAFOSVGKKK-UHFFFAOYSA-N
- ابتسامات: O=C(CC1C=CC=CC=1)N(C)OC
حساب السمة
- نوعية دقيقة: 179.094628657g/mol
- النظائر كتلة واحدة: 179.094628657g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
- تعقيدات: 164
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 29.5
- إكسلوغ 3: 1.4
الخصائص التجريبية
- كثيف: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة الغليان: 254.0±33.0 ºC (760 Torr),
- نقطة الوميض: 107.4±25.4 ºC,
- الذوبان: 微溶 (3.9 g/L) (25 ºC),
N-Methoxy-N-methyl-2-phenylacetamide الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899286-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
635.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-250mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
¥55.0 | 2024-07-18 | |
| TRC | B427853-25mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427853-50mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427853-250mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 250mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-200mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 200mg |
76.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
212.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
742.0CNY | 2021-07-17 |
N-Methoxy-N-methyl-2-phenylacetamide طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds, ChemRxiv, 2019, 1, 1-8
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Water ; 12 h, pH 6, 30 °C
1.2 0.5 h, rt
1.2 0.5 h, rt
المراجع
- Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 5 min, 0 °C; 1 h, rt
المراجع
- Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex, Angewandte Chemie, 2013, 52(22), 5818-5821
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane
المراجع
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine , Diethyl dicarbonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
المراجع
- Composition for the treatment of IGF-1R expressing cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
المراجع
- Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
المراجع
- Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
المراجع
- Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents, France, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
المراجع
- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity, ChemMedChem, 2017, 12(1), 50-65
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; overnight, rt
المراجع
- Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water, Synlett, 2022, 33(12), 1184-1188
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds, Organic Letters, 2019, 21(20), 8205-8210
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt
المراجع
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas, Chemical Science, 2023, 14(29), 7905-7912
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
المراجع
- Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles, Russian Journal of Organic Chemistry, 2017, 53(2), 169-177
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
المراجع
- 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents, ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 6 h, rt
المراجع
- Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
المراجع
- Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
المراجع
- Asymmetric photoredox transition-metal catalysis activated by visible light, Nature (London, 2014, 515(7525), 100-103
N-Methoxy-N-methyl-2-phenylacetamide Raw materials
N-Methoxy-N-methyl-2-phenylacetamide Preparation Products
N-Methoxy-N-methyl-2-phenylacetamide الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
رقم الطلب:A922952
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 14:34
الأسعار ($):333.0
بريد إلكتروني:sales@amadischem.com
N-Methoxy-N-methyl-2-phenylacetamide الوثائق ذات الصلة
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide) منتجات ذات صلة
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- 841234-82-0(Benzeneacetamide, N-methoxy-N-methyl-4-(phenylethynyl)-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
نقاء:99%
كمية:100g
الأسعار ($):333.0